Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, is a chemical compound that features a propenone backbone with an ethyl-pyrazolyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, typically involves the reaction of 1-ethyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the propenone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propenone, 3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-
- Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-
- Propenone, 3-(1-ethyl-1H-pyrazol-5-yl)-1-phenyl-
Uniqueness
Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of the ethyl group at the 1-position and the phenyl group at the 3-position of the pyrazole ring can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(E)-3-(1-ethylpyrazol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-16-11-10-13(15-16)8-9-14(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b9-8+ |
InChI Key |
JFVGGONKMKFPRA-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.